2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a type of heterocyclic aromatic compound, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a sulfonamide group attached to a chlorothiophene, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the sulfonamide group, and the chlorothiophene would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and carboxamide groups could make it soluble in polar solvents .Scientific Research Applications
Cytotoxic Activity
Compounds derived from similar chemical structures have been investigated for their cytotoxic activity against various cancer cell lines. For example, a study found that certain sulfonamide derivatives showed significant anticancer activity against breast and colon cancer cell lines, with one compound being particularly potent against breast cancer cell lines (Ghorab et al., 2015). Another research indicated that pyrazole-sulfonamide derivatives exhibited antiproliferative activities against HeLa and C6 cell lines, showing promising broad-spectrum antitumor activity (Mert et al., 2014).
Antimicrobial Activity
Sulfonamide functional groups have been explored for their antimicrobial activity. A study synthesized phenylselanyl–1–(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity, revealing potential against various microorganisms (Yıldırır et al., 2009).
Carbonic Anhydrase Inhibitors
Research has also focused on the synthesis of novel sulfanilamide/acetazolamide derivatives for inhibiting carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma. Some derivatives showed low nanomolar inhibition constants against different isozymes, highlighting their potential therapeutic applications (Turkmen et al., 2005).
Docking Studies and Crystal Structure
Docking studies and crystal structure analyses of tetrazole derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme. This research aids in the development of new COX-2 inhibitors (Al-Hourani et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O3S2/c13-9-5-6-10(23-9)24(21,22)17-7-1-3-8(4-2-7)19-16-12(11(14)20)15-18-19/h1-6,17H,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOXUGSAJQAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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